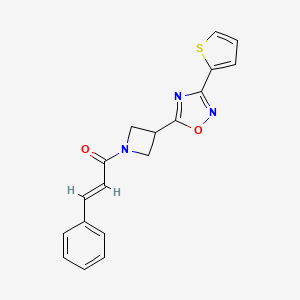

(E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

描述

The compound (E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a heterocyclic enone derivative featuring a thiophene ring, 1,2,4-oxadiazole, and azetidine (four-membered nitrogen-containing ring). The α,β-unsaturated ketone (enone) moiety is known for its electrophilic reactivity, enabling interactions with biological nucleophiles like cysteine residues in enzymes. The 1,2,4-oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the thiophene and azetidine groups enhance lipophilicity and conformational rigidity.

属性

IUPAC Name |

(E)-3-phenyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-16(9-8-13-5-2-1-3-6-13)21-11-14(12-21)18-19-17(20-23-18)15-7-4-10-24-15/h1-10,14H,11-12H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYVXGQPRZSWLP-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Synthesis of the azetidine ring: Azetidines can be synthesized through cyclization reactions involving β-amino alcohols or β-amino halides.

Coupling of the thiophene ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the final compound: The final step involves the condensation of the intermediate compounds to form the this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

化学反应分析

Types of Reactions

(E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

The compound (E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one has garnered significant attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, synthesizing insights from various studies and findings.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing the 1,2,4-oxadiazole ring. For instance:

- Oxadiazole Derivatives : Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer activity against various cancer cell lines. One study found that introducing electron-withdrawing groups at specific positions on the aromatic ring enhances biological activity against human lung and colon cancer cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For example, certain derivatives were shown to increase caspase activity in cancer cells, indicating a potential pathway for inducing programmed cell death .

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has also been extensively studied:

- Broad-Spectrum Activity : Compounds similar to this compound have demonstrated efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli. These compounds often exhibit lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting their potential as novel antimicrobial agents .

Anti-inflammatory Effects

Some derivatives have been evaluated for their anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Studies indicate that certain oxadiazole-containing compounds can inhibit the production of inflammatory cytokines and mediators. This suggests their utility in treating inflammatory diseases .

Neuroprotective Effects

Emerging research highlights the neuroprotective capabilities of oxadiazole derivatives:

- Protection Against Neurodegeneration : Certain studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease .

Case Study 1: Anticancer Activity Evaluation

A study evaluated several novel 1,2,4-oxadiazole derivatives for their anticancer activity against various cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent compounds exhibited IC50 values significantly lower than those of traditional chemotherapeutics, demonstrating enhanced selectivity and potency against cancer cells .

Case Study 2: Antimicrobial Screening

A series of synthesized oxadiazole derivatives were tested for their antimicrobial properties against common bacterial strains. Results indicated that several derivatives displayed MIC values comparable to or better than established antibiotics like chloramphenicol, underscoring their potential as new antimicrobial agents .

作用机制

The mechanism of action of (E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations:

The 1,2,4-oxadiazole in the target compound is electron-deficient, contrasting with the electron-rich thiazole in , which may alter binding affinities in biological targets.

Hydrogen Bonding and Crystal Packing: The triazole-thione derivative in forms extensive N–H···O/S and O–H···S hydrogen bonds, creating a six-molecule aggregate. In contrast, the thiazole-enone compound in lacks classical hydrogen bonds, relying on van der Waals interactions for packing. The target compound’s oxadiazole N/O atoms may enable moderate hydrogen bonding, though weaker than the triazole-thione system .

Biological Implications: The enone-thiazole derivative in exhibits antibacterial activity, attributed to the α,β-unsaturated ketone’s electrophilicity. The target compound’s thiophene and oxadiazole groups may enhance bioactivity through increased lipophilicity and target selectivity .

Research Findings and Limitations

- Hydrogen Bonding vs. Bioactivity: Strong hydrogen bonding (as in ) may reduce solubility, limiting bioavailability. The target compound’s lack of strong H-bond donors (e.g., –NH or –OH) could improve solubility but reduce crystallinity .

- Electrophilic Reactivity: The enone moiety’s reactivity (common to and the target compound) may confer cytotoxicity, necessitating structural optimization for therapeutic use.

生物活性

(E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a compound that incorporates a 1,2,4-oxadiazole moiety, which has been extensively studied for its diverse biological activities. This compound is of particular interest due to its potential as an anticancer agent and its antimicrobial properties.

Chemical Structure

The compound can be represented by the following structure:

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-oxadiazole scaffold have been widely reported. These compounds exhibit various pharmacological effects including:

- Anticancer Activity : Numerous studies have demonstrated the cytotoxic effects of oxadiazole derivatives against various cancer cell lines.

- Antimicrobial Properties : Compounds with oxadiazole structures have shown effectiveness against bacterial and fungal strains.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles can exhibit significant anticancer properties. For instance:

-

In vitro Studies :

- A study showed that certain oxadiazole derivatives had IC50 values ranging from 0.24 μM to 92.4 μM against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .

- The compound this compound has demonstrated selective cytotoxicity towards tumor cells while sparing non-tumor cells.

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been highlighted in recent research:

- Bacterial Inhibition :

Case Studies and Research Findings

Several studies have documented the biological activity of oxadiazole derivatives:

常见问题

Q. What synthetic strategies are recommended for preparing (E)-3-phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one?

Answer: The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Condensation of thiophene-2-carboxylic acid hydrazide with nitriles or cyanogen bromide under acidic conditions to form the 1,2,4-oxadiazole core .

Azetidine Functionalization : Substitution reactions (e.g., nucleophilic aromatic substitution) to introduce the azetidine moiety, often using tert-butyloxycarbonyl (Boc) protection for stability .

Enone Formation : A Wittig or Horner-Wadsworth-Emmons reaction to install the (E)-configured propen-1-one group .

Q. Optimization Tips :

- Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates efficiently.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the enone, C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

- NMR (¹H/¹³C) : Assign stereochemistry (e.g., (E)-configuration via coupling constants: J = 12–16 Hz for trans protons) .

- Single-Crystal X-ray Diffraction : Resolve 3D structure and hydrogen-bonding networks (e.g., N–H···O/S interactions in azetidine-oxadiazole systems) .

Q. Example Crystallographic Data :

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–C Bond Length | 1.48–1.52 | |

| N–H···O Distance | 2.85–3.10 | |

| R Factor | <0.05 |

Advanced Questions

Q. How can molecular docking predict the compound’s binding affinity with biological targets?

Answer:

- Target Selection : Prioritize enzymes (e.g., bacterial enoyl-ACP reductase) based on structural analogs with azetidine-oxadiazole motifs .

- Docking Workflow :

Case Study :

Azetidinone analogs showed binding free energies (ΔG) of −8.2 to −9.5 kcal/mol against bacterial targets, correlating with experimental MIC values .

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Data Harmonization :

- Statistical Analysis :

Example :

Discrepancies in antimicrobial activity (e.g., MIC = 8–32 µg/mL) were traced to variations in bacterial membrane permeability assays .

Q. What strategies enhance the compound’s stability under physiological conditions?

Answer:

Q. Stability Data :

| Condition | Half-Life (h) | Degradation Pathway |

|---|---|---|

| pH 7.4, 37°C | 48 | Enone hydrolysis |

| pH 2.0, 37°C | 72 | Oxadiazole cleavage |

Q. How to design structure-activity relationship (SAR) studies for analogs?

Answer:

- Core Modifications :

- Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。